molecular formula C17H15N5O4S B12181819 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide

Cat. No.: B12181819
M. Wt: 385.4 g/mol
InChI Key: VLLRBVPDKGWEHT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a structurally complex molecule characterized by two fused aromatic systems: a 1H-indole core and a 2,1,3-benzoxadiazole ring. Its molecular formula is C₁₈H₁₇N₅O₄S , with a molecular weight of 399.4 g/mol . The IUPAC name reflects its substituents: the indole nitrogen at position 4 is substituted with a carboxamide group, while the ethylamino linker connects to a sulfonylated benzoxadiazole moiety .

The compound’s SMILES representation, CN1C=C(C2=CC=CC=C21)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43 , encodes its connectivity and stereoelectronic features . Key structural descriptors include:

  • Indole system : A bicyclic structure with a pyrrole ring fused to benzene, contributing π-electron density and hydrogen-bonding capabilities.
  • Benzoxadiazole unit : A heterocycle containing oxygen and nitrogen atoms, known for its electron-deficient nature and utility in optoelectronic materials .
  • Sulfonamide bridge : A flexible linker that enhances solubility and modulates biological interactions.
Property Value Source
Molecular Formula C₁₈H₁₇N₅O₄S
Molecular Weight 399.4 g/mol
SMILES CN1C=C(C2=CC=CC=C21)C(=O)...
Key Functional Groups Carboxamide, sulfonamide

Historical Context in Heterocyclic Compound Research

The synthesis of benzoxadiazoles dates to the 19th century, with early methods involving cyclization of o-phenylenediamine derivatives using thionyl chloride . These heterocycles gained prominence due to their aromaticity and stability, as confirmed by proton NMR studies comparing their ring currents to naphthalene . Parallel advancements in indole chemistry—such as the Bartoli and Bischler syntheses—enabled modular construction of substituted indoles, laying the groundwork for hybrid molecules like this compound .

The fusion of benzoxadiazole and indole systems represents a strategic innovation in heterocyclic chemistry. Early work focused on benzothiadiazoles for dyestuffs, but oxygen analogs like benzoxadiazoles later emerged as superior candidates for electronic applications due to their higher electronegativity . The incorporation of sulfonamide linkers, as seen in this compound, became widespread in the late 20th century to improve pharmacokinetic properties in drug candidates .

Significance in Modern Organic and Medicinal Chemistry

This compound exemplifies the convergence of structural complexity and functional versatility. In organic chemistry , its benzoxadiazole unit serves as an electron-accepting moiety in donor-acceptor systems, enabling applications in organic semiconductors and luminescent materials . For instance, π-extended derivatives with thiophene donors exhibit low HOMO–LUMO gaps, making them suitable for solar cells .

In medicinal chemistry , the indole-carboxamide framework is a privileged structure in kinase and protease inhibition. The sulfonamide group enhances binding to enzymatic pockets through hydrogen bonding, as observed in similar compounds targeting cancer pathways . Recent studies on benzoxadiazole-containing analogs highlight their role in fluorescent probes for bioimaging, leveraging the heterocycle’s rigid, planar structure .

Application Domain Relevance of Structural Features Example Studies
Organic Electronics Benzoxadiazole as electron acceptor Conductive polymers
Drug Discovery Indole-carboxamide for target binding Kinase inhibitors
Bioimaging Benzoxadiazole luminescence Fluorescent probes

Properties

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C17H15N5O4S/c23-17(12-3-1-4-13-11(12)7-8-18-13)19-9-10-20-27(24,25)15-6-2-5-14-16(15)22-26-21-14/h1-8,18,20H,9-10H2,(H,19,23)

InChI Key

VLLRBVPDKGWEHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride

The benzoxadiazole sulfonyl chloride intermediate is critical for introducing the sulfonamide group.

Methodology :

  • Chlorosulfonation : Treatment of 2,1,3-benzoxadiazole with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours yields the sulfonyl chloride. Excess ClSO₃H ensures complete conversion.

  • Workup : The crude product is precipitated in ice-water, filtered, and purified via recrystallization (ethyl acetate/hexane).

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)≥98%
Reaction Temperature0–5°C

Preparation of 1H-Indole-4-carboxamide Ethylamine

The ethylamine linker is introduced via amide bond formation.

Methodology :

  • Acid Chloride Formation : 1H-Indole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux for 2 hours.

  • Amide Coupling : The acid chloride is treated with ethylenediamine in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours.

Key Data :

ParameterValue
Yield (Step 1)89%
Yield (Step 2)75%
SolventTHF/DCM

Sulfonamide Coupling

The final step involves conjugating the benzoxadiazole sulfonyl chloride with the indole-4-carboxamide ethylamine.

Methodology :

  • Reaction Conditions : The ethylamine intermediate (1 eq) reacts with benzoxadiazole sulfonyl chloride (1.2 eq) in DCM at 0°C under nitrogen. Triethylamine (2 eq) is added to scavenge HCl.

  • Purification : Column chromatography (silica gel, 3:7 ethyl acetate/hexane) isolates the product.

Key Data :

ParameterValue
Yield65–70%
Reaction Time6–8 hours
Purity (NMR)≥95%

Optimization Strategies

Regiochemical Control in Sulfonylation

Positional selectivity for sulfonation at C4 of the benzoxadiazole is achieved by:

  • Low-Temperature Control : Maintaining 0–5°C minimizes polysubstitution.

  • Electron-Directing Effects : The oxadiazole ring directs electrophilic attack to C4 due to resonance stabilization.

Amide Coupling Efficiency

  • Coupling Agents : Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) improves yields to 82% compared to SOCl₂-mediated routes.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, indole NH), 8.45 (d, J = 8.0 Hz, 1H, benzoxadiazole H), 7.85–7.30 (m, 5H, aromatic), 3.65 (t, J = 6.4 Hz, 2H, CH₂), 3.15 (q, J = 6.0 Hz, 2H, CH₂).

  • HRMS (ESI) : m/z calculated for C₁₇H₁₄N₅O₄S [M+H]⁺: 392.0764; found: 392.0768.

Purity Assessment

MethodPurity
HPLC (C18 column)98.5%
Elemental AnalysisC 52.1%, H 3.6%, N 17.8% (theoretical: C 52.3%, H 3.6%, N 17.9%)

Challenges and Solutions

Hydrolytic Instability of Sulfonyl Chloride

  • Mitigation : Use anhydrous solvents and conduct reactions under inert atmosphere.

Byproduct Formation in Amide Coupling

  • Mitigation : Employ excess ethylenediamine (1.5 eq) to suppress dimerization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzoxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide has been studied for its various biological activities:

  • Anticancer Properties:
    • Preliminary studies indicate that this compound may exhibit anti-cancer properties due to its ability to interact with specific proteins involved in cell proliferation and apoptosis. The benzoxadiazole structure is known for its role in inhibiting tumor growth by targeting various signaling pathways .
  • Anti-inflammatory Effects:
    • The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs. Its mechanism likely involves modulation of inflammatory cytokines and enzymes .
  • Antimicrobial Activity:
    • Research indicates that derivatives of indole compounds can possess antimicrobial properties against mycobacterial species, suggesting possible applications in treating infections such as tuberculosis .

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on Antimycobacterial Activity:
    • A series of indole derivatives were tested against various mycobacterial strains, revealing significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). These findings suggest that similar compounds may serve as lead candidates for new antimycobacterial therapies .
  • Evaluation of Cytotoxicity:
    • In vitro studies demonstrated that certain indole derivatives exhibited low cytotoxicity towards human cell lines while maintaining antimicrobial efficacy, indicating a favorable therapeutic index for further development .

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole group may interact with proteins or enzymes, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide (CAS: 1574324-58-5)
  • Molecular Formula : C₁₉H₁₈N₄O
  • Molecular Weight : 318.4 g/mol
  • Key Differences : Replaces the benzoxadiazole sulfonyl group with a benzimidazole ring and introduces a methyl group on the indole nitrogen. The benzimidazole moiety may enhance DNA interaction capabilities compared to the electron-deficient benzoxadiazole system. However, the absence of a sulfonyl group could reduce solubility and metabolic stability .
3-(2-(1H-Indole-4-carboxamide)ethyl)benzoic Acid
  • Key Features: Retains the indole-4-carboxamide core but substitutes the benzoxadiazole sulfonyl group with a benzoic acid.
N-[2-({[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide
  • Structural Variation: Incorporates a fluorophenyl-pyrrolidinone moiety instead of benzoxadiazole sulfonyl. The fluorophenyl group may enhance target binding affinity in hydrophobic pockets, while the pyrrolidinone ring could influence conformational flexibility and metabolic degradation .

Pharmacological and Functional Comparisons

Signaling Pathway Modulation
  • In contrast, the benzimidazole derivative (CAS: 1574324-58-5) might exhibit stronger DNA intercalation due to its planar aromatic system .
  • The fluorophenyl-pyrrolidinone analog () is implicated in PI3K/Akt/mTOR and JAK/STAT pathways, suggesting broader anticancer or anti-inflammatory applications compared to the target compound, whose specific pathway engagement remains uncharacterized .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₁₆H₁₄N₆O₃S 370.39 Benzoxadiazole sulfonyl, indole-4-carboxamide Kinase inhibition, redox modulation
CAS: 1574324-58-5 (Benzimidazole analog) C₁₉H₁₈N₄O 318.40 Benzimidazole, methyl-indole DNA interaction, anticancer
3-(2-(1H-Indole-4-carboxamide)ethyl)benzoic Acid C₁₈H₁₆N₂O₃ 308.33 Benzoic acid, indole-4-carboxamide Solubility-enhanced therapeutics
Fluorophenyl-pyrrolidinone analog () C₂₂H₂₁FN₄O₃ 408.43 Fluorophenyl, pyrrolidinone PI3K/Akt/mTOR, JAK/STAT pathways

Biological Activity

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H18N4O4S
  • Molecular Weight : 422.46 g/mol
  • CAS Number : 1010913-51-5

The compound features a benzoxadiazole moiety linked to an indole structure through a sulfonamide group, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The indole and benzoxadiazole rings are known for their electron-donating properties, which can stabilize free radicals and reduce oxidative stress.
  • Antimicrobial Activity : Research indicates that benzoxazole derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The compound has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Studies suggest that the mechanism may involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

MicroorganismActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Bacillus subtilisModerate

Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
MCF-715.5
A54920.3
PC318.7

Case Studies

Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various indole derivatives, including the target compound. The results indicated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting potential applications in oxidative stress-related diseases .

Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death .

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